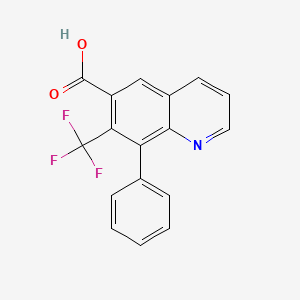
8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid is a synthetic organic compound with the molecular formula C17H10F3NO2. It is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a carboxylic acid group attached to the quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki-Miyaura coupling reaction is often employed, where boron reagents are used to form carbon-carbon bonds . The reaction conditions usually involve palladium catalysts and bases in an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and tetrahydroquinoline derivatives .
Scientific Research Applications
8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Fluoroquinolones: These compounds, such as ciprofloxacin and levofloxacin, are well-known for their antibacterial activity.
Quinoline Derivatives: Compounds like chloroquine and quinine are used as antimalarial agents.
Uniqueness: 8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C17H10F3NO2 |
|---|---|
Molecular Weight |
317.26 g/mol |
IUPAC Name |
8-phenyl-7-(trifluoromethyl)quinoline-6-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)14-12(16(22)23)9-11-7-4-8-21-15(11)13(14)10-5-2-1-3-6-10/h1-9H,(H,22,23) |
InChI Key |
HDFNZEGIJRTCDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC(=C2C(F)(F)F)C(=O)O)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[(2-Bromo-6-chlorophenyl)methyl]piperazine](/img/structure/B13534031.png)

![Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13534041.png)

